molecular formula C19H20O B14371133 2-(2-Methylpentan-2-YL)-9H-fluoren-9-one CAS No. 89991-14-0

2-(2-Methylpentan-2-YL)-9H-fluoren-9-one

Cat. No.: B14371133
CAS No.: 89991-14-0
M. Wt: 264.4 g/mol
InChI Key: PJVVWJIOFHKUOP-UHFFFAOYSA-N
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Description

2-(2-Methylpentan-2-yl)-9H-fluoren-9-one is an organic compound with a complex structure that includes a fluorenone core substituted with a 2-methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpentan-2-yl)-9H-fluoren-9-one typically involves the alkylation of fluorenone with 2-methylpentan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpentan-2-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpentan-2-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.

Scientific Research Applications

2-(2-Methylpentan-2-yl)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(2-Methylpentan-2-yl)-9H-fluoren-9-one exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-pentanol: An organic compound with a similar alkyl group but different core structure.

    Fluorenone: The parent compound of 2-(2-Methylpentan-2-yl)-9H-fluoren-9-one, lacking the 2-methylpentan-2-yl substitution.

    2-Methylpentane: A simpler alkane with a similar alkyl group.

Uniqueness

This compound is unique due to the combination of its fluorenone core and the 2-methylpentan-2-yl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

89991-14-0

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

2-(2-methylpentan-2-yl)fluoren-9-one

InChI

InChI=1S/C19H20O/c1-4-11-19(2,3)13-9-10-15-14-7-5-6-8-16(14)18(20)17(15)12-13/h5-10,12H,4,11H2,1-3H3

InChI Key

PJVVWJIOFHKUOP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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